3-Hydroxymethyl-1-(5-nitrofurfurylideneamino)hydantoin

Bioavailability Pharmacokinetics Urinary Tract Infection

3-Hydroxymethyl-1-(5-nitrofurfurylideneamino)hydantoin (CAS 1088-92-2), also known as nifurtoinol or hydroxymethylnitrofurantoin, is a synthetic nitrofuran-derivative antibiotic. It is a hydantoin substituted at the 1-position with a (5-nitro-2-furyl)methyleneamino group and at the 3-position by a hydroxymethyl group.

Molecular Formula C9H8N4O6
Molecular Weight 268.18 g/mol
CAS No. 1088-92-2
Cat. No. B094467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxymethyl-1-(5-nitrofurfurylideneamino)hydantoin
CAS1088-92-2
Synonyms3-hydroxymethylnitrofurantoin
nifurtoinol
urfadyn
Urfadyn PL
Molecular FormulaC9H8N4O6
Molecular Weight268.18 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])CO
InChIInChI=1S/C9H8N4O6/c14-5-11-7(15)4-12(9(11)16)10-3-6-1-2-8(19-6)13(17)18/h1-3,14H,4-5H2
InChIKeyUIDWQGRXEVDFCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxymethyl-1-(5-nitrofurfurylideneamino)hydantoin (Nifurtoinol) Procurement & Differentiation Guide for Nitrofuran-Derivative Antibiotics


3-Hydroxymethyl-1-(5-nitrofurfurylideneamino)hydantoin (CAS 1088-92-2), also known as nifurtoinol or hydroxymethylnitrofurantoin, is a synthetic nitrofuran-derivative antibiotic . It is a hydantoin substituted at the 1-position with a (5-nitro-2-furyl)methyleneamino group and at the 3-position by a hydroxymethyl group . This structural modification classifies it as a prodrug of nitrofurantoin, designed to alter physicochemical properties and enable prolonged-action formulations for urinary tract infections .

Why Generic Nitrofuran Interchangeability Fails: The Specific Case for Procuring Nifurtoinol


Although nifurtoinol is structurally related to nitrofurantoin and shares a similar mechanism of action, its distinct prodrug design and pharmacokinetic profile preclude direct substitution . The 3-hydroxymethyl group fundamentally alters the compound's solubility, dissolution rate, and in vivo conversion kinetics. Clinical bioavailability studies have demonstrated that a prolonged-action nifurtoinol formulation is not pharmacokinetically equivalent to macrocrystalline nitrofurantoin . Therefore, substituting nifurtoinol with generic nitrofurantoin without adjusting the dosing regimen or formulation would lead to significantly different plasma and urinary drug concentrations, potentially compromising therapeutic outcomes in research or clinical settings .

Quantitative Differentiation Evidence: Nifurtoinol vs. Comparator Nitrofurans in UTI Applications


Relative Oral Bioavailability: Nifurtoinol (Urfadyn PL) vs. Macrocrystalline Nitrofurantoin (Furadantine MC)

In a single-blind crossover study in 16 healthy females, the relative bioavailability (F) of a prolonged-action nifurtoinol formulation (Urfadyn PL 100 mg bid) was significantly lower than that of macrocrystalline nitrofurantoin (Furadantine MC 100 mg qid) . This quantifies the non-equivalence of these formulations .

Bioavailability Pharmacokinetics Urinary Tract Infection

Aqueous Solubility Advantage: Nifurtoinol vs. Nitrofurantoin

N-hydroxymethylation, the key structural feature of nifurtoinol, is a known strategy to enhance the water solubility of hydantoins . Nifurtoinol has a measured aqueous solubility of 0.33 g/L at 22°C . This is approximately 3.3-fold higher than the reported water solubility of nitrofurantoin, which is less than 0.1 g/L at 19°C .

Solubility Formulation Prodrug

Prodrug Conversion Kinetics: In Vivo Generation of Nitrofurantoin

Nifurtoinol is a prodrug designed to rapidly convert to the active metabolite, nitrofurantoin . The N-hydroxymethyl group on the hydantoin ring is cleaved with an extremely short half-life of 0.1–6.9 seconds at physiological pH (7.4) and temperature (37°C) . This rapid conversion supports its use as a prodrug with different handling or pharmacokinetic properties than the active species itself.

Prodrug Pharmacokinetics Drug Metabolism

Antibacterial Spectrum: Activity Against Pediatric UTI Isolates

Nifurtoinol's in vitro activity has been characterized against a panel of 122 bacterial strains from pediatric urinary tract infections . Its potency varies significantly depending on the pathogen: it shows good activity against common Enterobacteriaceae (MIC range 0.9-50 mg/L) but is intrinsically less active against Pseudomonas aeruginosa and Proteus mirabilis (MIC 100 to >200 mg/L) . This spectrum is typical of nitrofurans and helps define its niche in research protocols.

Antibacterial Activity MIC Pediatric UTI

High-Value Application Scenarios for 3-Hydroxymethyl-1-(5-nitrofurfurylideneamino)hydantoin (Nifurtoinol)


Pharmacokinetic & Bioequivalence Studies for Prolonged-Action Formulations

Given the documented non-bioequivalence with standard nitrofurantoin , nifurtoinol is the essential API for developing and testing generic versions of prolonged-action urinary antiseptics. Its rapid prodrug conversion necessitates specialized analytical methods to distinguish it from its active metabolite, making it a key reference standard for bioanalytical labs [REFS-1, REFS-2].

Urinary Tract Infection (UTI) Research Models

Nifurtoinol is ideally suited for in vitro and in vivo UTI research focused on common Enterobacteriaceae. Its characterized MIC range of 0.9-50 mg/L against 122 pediatric UTI isolates (including E. coli and K. pneumoniae) provides a baseline for studies on bacterial susceptibility, resistance development, and pharmacodynamic profiling .

Prodrug and Solubility-Enhancement Research

As a classic example of an N-hydroxymethyl prodrug, nifurtoinol serves as a model compound for studying the impact of bioreversible derivatization on pharmacokinetics. Its >3.3-fold higher aqueous solubility compared to nitrofurantoin and its ultra-rapid conversion to the parent drug are key attributes for investigators exploring prodrug design for poorly soluble hydantoins .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxymethyl-1-(5-nitrofurfurylideneamino)hydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.